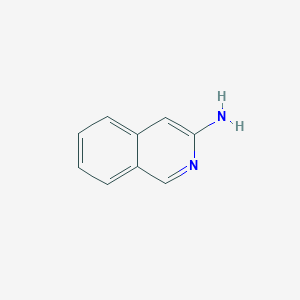

isoquinolin-3-amine

Description

Properties

IUPAC Name |

isoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCKDIRCVDCQAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50903057 | |

| Record name | NoName_3645 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50903057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25475-67-6 | |

| Record name | 3-Aminoisoquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-AMINOISOQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isoquinolin-3-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AEY32ZN5CU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Isoquinolin-3-amine: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structural information, and synthetic methodologies for isoquinolin-3-amine. The information is curated for researchers and professionals involved in chemical synthesis and drug development, with a focus on delivering precise, quantitative data and detailed experimental protocols.

Core Chemical and Structural Properties

Isoquinolin-3-amine, a key heterocyclic amine, serves as a valuable building block in medicinal chemistry. Its structural and chemical properties are fundamental to its reactivity and potential applications in the design of novel therapeutic agents.

Physicochemical and Descriptor Data

The following tables summarize the key physicochemical properties and computational descriptors for isoquinolin-3-amine.

| Identifier | Value | Source |

| IUPAC Name | isoquinolin-3-amine | PubChem[1] |

| CAS Number | 25475-67-6 | Sigma-Aldrich |

| Molecular Formula | C₉H₈N₂ | PubChem[1] |

| Molecular Weight | 144.17 g/mol | Sigma-Aldrich |

| Canonical SMILES | C1=CC=C2C=NC(=CC2=C1)N | PubChem[1] |

| InChI | InChI=1S/C9H8N2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H,(H2,10,11) | PubChem[1] |

| InChIKey | VYCKDIRCVDCQAE-UHFFFAOYSA-N | PubChem[1] |

| Property | Value | Source |

| Melting Point | 174-178 °C | Sigma-Aldrich |

| Boiling Point (Predicted) | 331.2 °C at 760 mmHg | ECHEMI[2] |

| pKa | 5.05 (at 20°C) | ChemWhat[3] |

| XLogP3 | 1.8 | PubChem[1] |

| Form | Solid | Sigma-Aldrich |

Chemical Structure

Isoquinolin-3-amine possesses a bicyclic aromatic structure, consisting of a benzene ring fused to a pyridine ring, with an amine group substituted at the 3-position. This arrangement influences its electronic properties and reactivity.

Three-Dimensional Conformation

The three-dimensional structure of isoquinolin-3-amine has been determined and is available in the Protein Data Bank.

| Database | Identifier |

| PDBe Ligand Code | WLX |

| PDBe Structure Code | 7G0X |

Experimental Protocols

A detailed, multi-step synthesis of isoquinolin-3-amine from 3-methylisoquinoline has been reported.[4][5] The following protocol is adapted from this established literature.

Synthesis of Isoquinoline-3-carboxylic Acid from 3-Methylisoquinoline

-

Oxidation: 3-Methylisoquinoline is oxidized using selenium dioxide in pyridine. The mixture is refluxed for an extended period.

-

Isolation of Aldehyde: The reaction mixture is filtered, and the filtrate is distilled under reduced pressure to yield isoquinoline-3-carboxaldehyde.

-

Oxidation to Carboxylic Acid: The aldehyde is then oxidized to isoquinoline-3-carboxylic acid using potassium permanganate in an alkaline solution.

-

Purification: The resulting carboxylic acid is purified by recrystallization.

Synthesis of Isoquinoline-3-carboxamide

-

Esterification: Isoquinoline-3-carboxylic acid is converted to its methyl ester by reaction with methanol in the presence of a catalytic amount of sulfuric acid.

-

Amination: The methyl ester is then treated with ammonia to form isoquinoline-3-carboxamide.

Preparation of 3-Aminoisoquinoline via Hofmann Degradation

-

Reaction Setup: A solution of potassium hydroxide in water is cooled to 0°C. Bromine is added, followed by isoquinoline-3-carboxamide.

-

Reaction Conditions: The mixture is heated, and the progress of the reaction is monitored.

-

Isolation and Purification: The resulting 3-aminoisoquinoline is isolated by extraction and purified by distillation under reduced pressure.

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the synthetic pathway for isoquinolin-3-amine and a general workflow for assessing the biological activity of such a compound.

Caption: Synthetic route to isoquinolin-3-amine from 3-methylisoquinoline.

Caption: A generalized workflow for evaluating the biological activity of a chemical compound.

Biological and Pharmacological Context

While specific signaling pathways for isoquinolin-3-amine are not extensively documented in publicly available literature, the broader class of isoquinoline derivatives is known for a wide range of biological activities. These include roles as inhibitors of various enzymes and modulators of key cellular signaling pathways.

Derivatives of isoquinoline have been investigated for their potential as:

-

Antibacterial agents .[6]

-

Anticancer agents , with some derivatives showing inhibitory activity against kinases such as HER2.[7]

-

Enzyme inhibitors , targeting enzymes like monoamine oxidase (MAO) and cholinesterase, which are relevant in neurodegenerative diseases.[8]

-

Modulators of inflammatory pathways , such as the MAPKs/NF-κB pathway, in microglia.[9]

The isoquinolin-3-amine scaffold represents a promising starting point for the development of novel therapeutic agents targeting these and other biological pathways. Further research into the specific biological targets and mechanisms of action of isoquinolin-3-amine is warranted to fully elucidate its therapeutic potential.

References

- 1. Isoquinolin-3-Amine | C9H8N2 | CID 311869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents | MDPI [mdpi.com]

- 7. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Isoquinolin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for isoquinolin-3-amine, a significant heterocyclic amine in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in complex synthetic pathways.

Core Spectroscopic Data

The spectroscopic data for isoquinolin-3-amine (CAS: 25475-67-6, Molecular Formula: C₉H₈N₂, Molecular Weight: 144.17 g/mol ) are summarized below. These data are essential for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of isoquinolin-3-amine.

¹H NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 8.89 | s | - | H-1 |

| 7.85 | d | 8.2 | H-8 |

| 7.58 | d | 8.2 | H-5 |

| 7.50 | ddd | 8.2, 7.0, 1.2 | H-7 |

| 7.28 | ddd | 8.2, 7.0, 1.2 | H-6 |

| 6.61 | s | - | H-4 |

| 4.45 | br s | - | NH₂ |

¹³C NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃) Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) (ppm) | Assignment |

| 156.3 | C-3 |

| 145.4 | C-1 |

| 138.1 | C-8a |

| 129.5 | C-7 |

| 128.8 | C-5 |

| 126.9 | C-6 |

| 123.5 | C-4a |

| 120.9 | C-8 |

| 107.9 | C-4 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of isoquinolin-3-amine is characterized by the following key absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Strong, Broad (two bands) | N-H stretching (asymmetric and symmetric) of the primary amine |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1650 - 1580 | Strong | N-H bending (scissoring) of the primary amine |

| 1600 - 1450 | Medium to Strong | Aromatic C=C and C=N ring stretching |

| 1335 - 1250 | Strong | Aromatic C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of isoquinolin-3-amine shows a distinct fragmentation pattern.

| m/z | Relative Intensity | Assignment |

| 144 | High | Molecular ion [M]⁺ |

| 117 | High | [M - HCN]⁺ |

| 89 | Medium | [C₇H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A solution of isoquinolin-3-amine (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.75 mL) containing tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is obtained to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using the KBr (potassium bromide) pellet method. A small amount of isoquinolin-3-amine (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of a Fourier-transform infrared (FTIR) spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a beam of high-energy electrons (typically 70 eV). The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Data Interpretation and Workflow

The process of obtaining and interpreting the spectroscopic data for isoquinolin-3-amine follows a logical workflow, as illustrated in the diagram below.

Caption: Workflow for Spectroscopic Analysis of Isoquinolin-3-amine.

An In-depth Technical Guide to the Fundamental Reactivity of the Isoquinolin-3-amine Core

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] The introduction of an amine group at the 3-position significantly influences the electron distribution and reactivity of the entire ring system, making isoquinolin-3-amine a versatile building block in medicinal chemistry and materials science. This guide provides a detailed overview of the fundamental reactivity of the isoquinolin-3-amine core, supported by experimental data and protocols.

Synthesis of the Isoquinoline Core

The construction of the isoquinoline framework is a well-established field with several classical and modern synthetic methods.

Classical Methods:

-

Bischler–Napieralski Reaction: This method involves the cyclization of an N-acyl derivative of a β-phenylethylamine using a dehydrating agent like POCl₃ or P₂O₅ to form a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline.[1][4]

-

Pictet–Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde to form an imine, which then cyclizes in the presence of acid to yield a 1,2,3,4-tetrahydroisoquinoline.[1][4][5][6] Subsequent oxidation furnishes the aromatic isoquinoline core.

-

Pomeranz–Fritsch Reaction: This approach utilizes the reaction of a benzaldehyde with an aminoacetoaldehyde diethyl acetal in an acidic medium to directly form the isoquinoline ring.[5][7]

Modern Methods:

Modern synthetic strategies often employ transition-metal catalysis to achieve higher efficiency and functional group tolerance.

-

Palladium-Catalyzed Reactions: Palladium catalysts are used in tandem allylation and intramolecular amination reactions of benzylamines with allyl acetate to construct the isoquinoline scaffold.[2]

-

Rhodium-Catalyzed Reactions: Rhodium(III) catalysts enable the C-H activation and annulation of benzamides or aldimines with alkynes to produce substituted isoquinolones and isoquinolines.[8][9][10][11]

-

Copper-Catalyzed Reactions: Copper-catalyzed cascade reactions of 2-haloaryloxime acetates with various active methylene compounds provide a route to functionalized isoquinolines.[12]

A general workflow for the synthesis of functionalized isoquinolines using modern catalytic methods is depicted below.

Caption: Generalized workflow for transition-metal-catalyzed isoquinoline synthesis.

Reactivity of the Isoquinoline-3-amine Core

The reactivity of isoquinolin-3-amine is a composite of the properties of the electron-deficient pyridine ring, the electron-rich benzene ring, and the nucleophilic amino group at the 3-position.

In the isoquinoline ring system, electrophilic substitution typically occurs on the benzene ring (carbocycle) due to its higher electron density compared to the pyridine ring, which is deactivated by the electronegative nitrogen atom.[13] The preferred positions for electrophilic attack are C5 and C8.[13][14][15]

The presence of the powerful activating -NH₂ group at the C3 position complicates this picture. The -NH₂ group is a strong ortho- and para-directing group.[16] In isoquinolin-3-amine, this would direct incoming electrophiles towards the C4 position (ortho) and potentially influence the reactivity of the C1 position. However, the inherent deactivation of the pyridine ring means that substitution on the carbocyclic ring at positions 5 and 8 often remains competitive. The precise outcome depends on the reaction conditions and the nature of the electrophile.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 5. Isoquinoline - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Isoquinoline synthesis [quimicaorganica.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Isoquinoline synthesis [organic-chemistry.org]

- 13. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. byjus.com [byjus.com]

An In-depth Technical Guide to Isoquinolin-3-amine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinolin-3-amine is a heterocyclic aromatic organic compound that serves as a pivotal scaffold in medicinal chemistry. Its unique structural and electronic properties have led to the development of a multitude of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of isoquinolin-3-amine, including its chemical identifiers, and delves into the synthesis, biological evaluation, and mechanisms of action of its derivatives, which have shown significant promise, particularly in the fields of oncology and infectious diseases. While specific biological data for the parent isoquinolin-3-amine is limited in publicly available literature, the extensive research on its derivatives underscores the therapeutic potential inherent in this chemical core. This document aims to be a valuable resource for professionals engaged in drug discovery and development by summarizing key findings, presenting quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Chemical Identification

The foundational compound, isoquinolin-3-amine, is identified by the following chemical nomenclature and registration numbers.

| Identifier | Value |

| IUPAC Name | isoquinolin-3-amine |

| CAS Number | 25475-67-6 |

| Molecular Formula | C₉H₈N₂ |

| Molecular Weight | 144.17 g/mol |

| InChI Key | VYCKDIRCVDCQAE-UHFFFAOYSA-N |

Synonyms

Isoquinolin-3-amine is also known by a variety of other names in chemical literature and databases. A comprehensive list of synonyms is provided below.[1]

-

3-Isoquinolinamine

-

3-Aminoisoquinoline

-

Isoquinolin-3-ylamine

-

3(2H)-Isoquinolinimine

-

NSC-218383

Therapeutic Potential and Biological Activities of the Isoquinolin-3-amine Scaffold

The isoquinoline nucleus is a well-established "privileged scaffold" in drug discovery, with numerous natural and synthetic derivatives exhibiting potent biological effects.[2] The introduction of an amino group at the 3-position, as in isoquinolin-3-amine, provides a key site for chemical modification, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.[2] Research has predominantly focused on the anticancer and antimicrobial properties of isoquinolin-3-amine derivatives.

Anticancer Activity

Derivatives of the isoquinolin-3-amine core have demonstrated significant potential as anticancer agents through various mechanisms of action.

A primary mechanism through which isoquinoline derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

-

HER2 Inhibition: Certain isoquinoline-tethered quinazoline derivatives have shown enhanced inhibitory activity against Human Epidermal Growth Factor Receptor 2 (HER2) over EGFR. This selectivity is a desirable trait in cancer therapeutics to minimize off-target effects.

-

Haspin Kinase Inhibition: 1H-pyrrolo[3,2-g]isoquinoline derivatives have been synthesized and evaluated as potent inhibitors of Haspin kinase, an enzyme involved in mitosis, making it an attractive target for cancer therapy.

-

Rho Kinase (ROCK) Inhibition: 6-substituted isoquinolin-1-amine derivatives have been optimized as ATP-competitive inhibitors of ROCK-I, a target implicated in cardiovascular diseases and potentially in cancer metastasis.

Some 3-aryl-1-isoquinolinamine derivatives have been found to induce cell cycle arrest in the G2/M phase in cancer cell lines, such as HeLa cells.[3] This disruption of the cell division process can lead to apoptosis (programmed cell death).[3]

Antibacterial Activity

Tricyclic isoquinoline derivatives have been synthesized and investigated for their antibacterial properties, showing activity against Gram-positive pathogens like Staphylococcus aureus and Streptococcus pneumoniae.[4]

Quantitative Data Summary

The following table summarizes the biological activity of various derivatives based on the isoquinolin-3-amine scaffold. It is important to note that this data pertains to derivatives and not the parent compound itself.

| Compound Class | Target/Assay | Cell Line(s) | Activity (IC₅₀/MIC) | Reference |

| 1H-pyrrolo[3,2-g]isoquinolines | Haspin Kinase | - | IC₅₀ values in the low nanomolar range | |

| Isoquinoline-tethered quinazolines | HER2 Kinase | SKBR3 | IC₅₀ values in the nanomolar range | |

| 3-Arylisoquinolines | Antitumor Activity | Various human tumor cell lines | Broad-spectrum antitumor activity | |

| 3-(Hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones | Anticancer Activity | NCI-60 panel | Growth Inhibition (GI₅₀) values in the micromolar range | [5] |

| Tricyclic isoquinoline derivatives | Antibacterial Activity | S. aureus, S. pneumoniae | MIC values ranging from 16 to 32 µg/mL | [4] |

Experimental Protocols

This section provides an overview of methodologies for the synthesis of isoquinoline derivatives and for key biological assays, as described in the cited literature.

Synthesis of Isoquinoline Derivatives

A common strategy for the synthesis of isoquinoline derivatives is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of a β-phenylethylamine using a dehydrating agent.[2]

Example Protocol: Synthesis of 7-Amino-1-methyl-3,4-dihydroisoquinoline [4]

-

Dissolve the precursor compound (e.g., a nitro-substituted isoquinoline derivative) in ethanol.

-

Add tin(II) chloride dihydrate (4 equivalents) and hydrochloric acid (32%) to the solution.

-

Stir the reaction mixture at 60°C for two hours.

-

Pour the reaction mixture onto crushed ice and wash with chloroform.

-

Basify the aqueous phase with chilled aqueous sodium hydroxide (4 M).

-

Extract the product with chloroform.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous potassium carbonate.

-

Remove the solvent under reduced pressure to yield the desired amine.

Biological Assays

-

Prepare a buffer solution with the optimal pH for the target kinase.

-

Dilute the enzyme to a concentration that allows for measurable activity.

-

Pre-incubate the enzyme with various concentrations of the isoquinoline-based inhibitor.

-

Initiate the reaction by adding the substrate (e.g., ATP and a peptide substrate).

-

Monitor the reaction progress over time, often by measuring the consumption of ATP or the formation of the phosphorylated product using methods like ADP-Glo™.

-

Analyze the data to determine the IC₅₀ value of the inhibitor.

-

Culture the target cancer cells and treat them with the isoquinoline derivative for a specified time.

-

Harvest the cells and wash them with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol and incubate at -20°C.

-

Wash the fixed cells to remove the ethanol.

-

Treat the cells with RNase to prevent staining of RNA.

-

Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Mechanisms of Action

While a specific signaling pathway for isoquinolin-3-amine has not been elucidated, the activities of its derivatives suggest interactions with key cellular signaling cascades, particularly those involved in cell proliferation and survival.

Hypothesized Kinase Inhibition Pathway

The diagram below illustrates a hypothetical mechanism by which an isoquinolin-3-amine derivative could inhibit a signaling pathway commonly dysregulated in cancer, such as the MAPK/ERK pathway.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by an isoquinolin-3-amine derivative.

Experimental Workflow for Cell Cycle Analysis

The following diagram outlines the logical flow of an experiment to determine the effect of an isoquinolin-3-amine derivative on the cell cycle of cancer cells.

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Conclusion

Isoquinolin-3-amine represents a valuable and versatile chemical scaffold for the development of novel therapeutic agents. The extensive body of research on its derivatives has demonstrated significant potential in targeting key biological pathways, particularly in the context of cancer and infectious diseases. While further investigation into the specific biological targets and mechanisms of the parent isoquinolin-3-amine is warranted, the existing data provides a strong foundation for future drug discovery efforts. This guide serves as a comprehensive resource for researchers and drug development professionals, offering insights into the synthesis, biological evaluation, and therapeutic promise of compounds derived from the isoquinolin-3-amine core.

References

- 1. Isoquinolin-3-Amine | C9H8N2 | CID 311869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. Development of 3-aryl-1-isoquinolinamines as potent antitumor agents based on CoMFA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]

- 5. fujc.pp.ua [fujc.pp.ua]

A Technical Guide to Theoretical and Computational Studies of Isoquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of isoquinolin-3-amine and its derivatives. Isoquinoline scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. Computational studies, particularly those based on Density Functional Theory (DFT) and molecular docking, are crucial for understanding the structural, electronic, and interactive properties of these molecules, thereby guiding the design and development of new therapeutic agents.

Quantum Chemical Calculations: Unveiling Molecular Properties

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules like isoquinolin-3-amine. These methods allow for the prediction of a molecule's geometry, electronic structure, and spectroscopic properties.

Computational Protocol for Quantum Chemical Analysis

A typical workflow for the quantum chemical analysis of an isoquinoline derivative involves several key steps, primarily performed using software packages like Gaussian or ORCA.

Step 1: Molecular Geometry Optimization The initial and most critical step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

-

Procedure:

-

Construct the initial 3D structure of the molecule using a molecular builder.

-

Perform an initial geometry optimization using a lower-level theory (e.g., PM6) to find a reasonable starting structure.

-

Refine the geometry using a higher-level DFT method. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a commonly used and reliable choice for organic molecules.

-

The optimization is considered complete when the forces on the atoms and the energy change between successive steps approach zero, indicating a minimum on the potential energy surface.

-

Step 2: Vibrational Frequency Analysis To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory as the optimization.

-

Procedure:

-

A true minimum is characterized by the absence of any imaginary frequencies.

-

The calculated vibrational frequencies can also be used to predict and compare with experimental FT-IR and Raman spectra.

-

Step 3: Electronic Property Analysis Once a stable geometry is confirmed, various electronic properties are calculated to understand the molecule's reactivity and charge distribution.

-

Key Analyses Include:

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them (ΔE) is an indicator of molecular stability. A smaller gap suggests higher reactivity.

-

Mulliken Population Analysis: This analysis provides the partial charges on each atom in the molecule, offering insights into the charge distribution and identifying potential sites for electrophilic or nucleophilic attack.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution. Red regions (negative potential) indicate areas prone to electrophilic attack, while blue regions (positive potential) are susceptible to nucleophilic attack.

-

Data Presentation: Calculated Molecular Properties

The following tables summarize the types of quantitative data typically obtained from DFT calculations for isoquinoline derivatives.

Table 1: Optimized Geometric Parameters (Illustrative)

| Parameter | Bond | Bond Length (Å) | Parameter | Angle | Bond Angle (°) |

| Bond Length | C1-C2 | Value | Bond Angle | C1-C2-C3 | Value |

| C2-C3 | Value | C2-C3-C4 | Value | ||

| C3-N4 | Value | C3-N4-C5 | Value | ||

| C1-N11(NH2) | Value | H-N11-H | Value | ||

| ... | ... | ... | ... | ||

| Note: Specific values for isoquinolin-3-amine require dedicated computational studies. |

Table 2: Calculated Electronic Properties (Illustrative)

| Property | Value (eV) |

| Energy of HOMO | Value |

| Energy of LUMO | Value |

| HOMO-LUMO Energy Gap (ΔE) | Value |

| Note: These values are crucial for assessing the kinetic stability and chemical reactivity of the molecule. |

Table 3: Mulliken Atomic Charges (Illustrative)

| Atom | Charge (a.u.) |

| C1 | Value |

| C2 | Value |

| N3 | Value |

| N11 (Amine) | Value |

| H (Amine) | Value |

| ... | ... |

| Note: Atomic charges help in understanding the intramolecular charge transfer and identifying reactive sites. |

Molecular Docking: Predicting Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and interaction patterns of small molecules with protein targets.

Molecular Docking Protocol

A standard molecular docking workflow is essential for obtaining reliable and reproducible results. This protocol is often carried out using software like AutoDock Vina, GOLD, or Maestro.

Step 1: Protein Preparation The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

-

Procedure:

-

Remove water molecules and any co-crystallized ligands from the protein structure.

-

Add polar hydrogen atoms.

-

Assign partial atomic charges (e.g., Kollman charges).

-

Perform energy minimization of the protein structure to relieve any steric clashes.

-

Step 2: Ligand Preparation The 3D structure of the ligand (isoquinolin-3-amine or its derivative) needs to be prepared.

-

Procedure:

-

Draw the 2D structure of the ligand using a chemical drawing tool.

-

Convert the 2D structure to a 3D conformation.

-

Minimize the energy of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

-

Step 3: Docking Simulation The prepared ligand is then docked into the active site of the prepared protein.

-

Procedure:

-

Define a grid box around the active site of the protein. The dimensions and center of the grid should encompass the binding pocket.

-

Use a docking program to explore the conformational space of the ligand within the grid box and predict the best binding poses.

-

The program's scoring function estimates the binding affinity (docking score) for each pose.

-

Step 4: Analysis of Results The output of the docking simulation is analyzed to understand the binding interactions.

-

Procedure:

-

Rank the ligands based on their docking scores (a more negative score generally indicates stronger binding affinity).

-

Visualize the best-docked poses to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.

-

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the typical workflows in the computational study of isoquinolin-3-amine.

Caption: A typical workflow for quantum chemical analysis of isoquinolin-3-amine.

Caption: A generalized workflow for molecular docking studies.

Conclusion

Theoretical and computational studies provide invaluable insights into the properties of isoquinolin-3-amine and its derivatives, guiding rational drug design and development. The methodologies outlined in this guide, including DFT-based quantum chemical calculations and molecular docking, represent the standard for in silico investigation of such compounds. While a complete set of calculated data for isoquinolin-3-amine is yet to be consolidated in the literature, the established protocols for related molecules offer a clear and effective path forward for researchers in this field. The continued application of these computational tools will undoubtedly accelerate the discovery of novel isoquinoline-based therapeutic agents.

An In-depth Technical Guide to the Electronic Properties and Charge Distribution of Isoquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinolin-3-amine, a key heterocyclic amine, serves as a vital scaffold in medicinal chemistry and materials science. Its biological activity and physicochemical properties are intrinsically linked to its electronic structure. This technical guide provides a comprehensive overview of the electronic properties and charge distribution of isoquinolin-3-amine, drawing upon established computational and experimental methodologies. While specific experimental data for this molecule is limited in publicly available literature, this document outlines the theoretical framework and practical approaches for its characterization. This guide will delve into the theoretical calculations of its molecular orbitals, charge distribution, and electrostatic potential, alongside detailing experimental protocols for the validation of these properties.

Introduction

The isoquinoline core is a prominent feature in a multitude of biologically active compounds and natural products. The strategic placement of functional groups, such as an amine at the C-3 position, significantly modulates the electronic landscape of the molecule, thereby influencing its reactivity, binding affinity, and pharmacokinetic profile. A thorough understanding of the electronic properties of isoquinolin-3-amine is therefore paramount for the rational design of novel therapeutic agents and functional materials.

This guide will explore the electronic characteristics of isoquinolin-3-amine through the lens of computational chemistry, primarily focusing on Density Functional Theory (DFT), and will also present relevant experimental techniques for empirical validation.

Theoretical and Computational Analysis

Computational chemistry provides a powerful toolkit for elucidating the electronic structure of molecules like isoquinolin-3-amine. DFT has emerged as a particularly robust method for predicting molecular properties with a favorable balance of accuracy and computational cost.

Molecular Orbitals: HOMO and LUMO

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity.[1] A smaller gap generally implies higher reactivity.

For isoquinolin-3-amine, the HOMO is expected to be predominantly localized on the electron-rich aromatic system and the lone pair of the amino group, making these sites susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the electron-deficient regions of the heterocyclic ring, indicating the likely sites for nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies (Calculated)

| Property | Energy (eV) | Description |

| HOMO | -5.5 to -6.5 | Electron-donating capacity, susceptibility to oxidation |

| LUMO | -1.0 to -2.0 | Electron-accepting capacity, susceptibility to reduction |

| HOMO-LUMO Gap | 3.5 to 5.5 | Indicator of chemical reactivity and stability |

Note: The values presented in this table are hypothetical and serve as an illustration based on typical values for similar aromatic amines. Actual values would require specific DFT calculations for isoquinolin-3-amine.

Charge Distribution and Mulliken Population Analysis

The distribution of electron density within a molecule is a key determinant of its intermolecular interactions and chemical reactivity. Mulliken population analysis is a computational method used to assign partial atomic charges, providing a quantitative measure of the charge distribution.

In isoquinolin-3-amine, the nitrogen atom of the amino group and the nitrogen atom within the isoquinoline ring are expected to carry negative partial charges due to their higher electronegativity, making them potential sites for hydrogen bonding. The hydrogen atoms of the amino group and some of the carbon atoms in the ring will likely possess positive partial charges.

Table 2: Illustrative Mulliken Atomic Charges (Calculated)

| Atom | Partial Charge (e) |

| N (amino) | -0.4 to -0.6 |

| H (amino) | +0.2 to +0.3 |

| N (ring) | -0.2 to -0.4 |

| C3 | +0.1 to +0.3 |

| C1 | +0.05 to +0.15 |

Note: These are representative values and the actual charges would be dependent on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution on the molecular surface.[2] It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.[2] In the MEP map of isoquinolin-3-amine, the region around the amino group's nitrogen and the ring nitrogen would exhibit a negative potential (typically colored red or yellow), indicating a high electron density and susceptibility to electrophilic attack. The regions around the hydrogen atoms of the amino group and parts of the carbocyclic ring would show a positive potential (typically colored blue), signifying electron-deficient areas that are prone to nucleophilic attack.

Experimental Protocols for Electronic Property Determination

Experimental techniques are crucial for validating the theoretical predictions and providing a more complete understanding of the electronic properties of isoquinolin-3-amine.

Synthesis of Isoquinolin-3-amine

The synthesis of isoquinolin-3-amine can be achieved through various established methods in organic chemistry. A common approach involves the cyclization of a substituted β-phenylethylamine derivative. The Bischler-Napieralski reaction, followed by dehydrogenation and amination, is a well-known route to isoquinoline derivatives.[3] Another method involves the amination of a pre-formed isoquinoline scaffold, for example, through nucleophilic aromatic substitution of a suitable leaving group at the 3-position.

General Synthetic Protocol (Illustrative):

-

Preparation of a suitable precursor: This could involve the synthesis of 3-chloroisoquinoline or a similar derivative.

-

Amination reaction: The precursor is reacted with an amino source, such as ammonia or an ammonia equivalent, under appropriate conditions (e.g., high temperature, pressure, or in the presence of a catalyst) to introduce the amino group at the 3-position.

-

Purification: The crude product is purified using standard techniques like column chromatography or recrystallization to obtain pure isoquinolin-3-amine.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of synthesized isoquinolin-3-amine and for probing its electronic properties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the positions of the amino group and the arrangement of atoms in the isoquinoline ring system.

-

Infrared (IR) Spectroscopy: Helps in identifying the characteristic functional groups, such as the N-H stretching vibrations of the primary amine and the C=N and C=C stretching vibrations of the isoquinoline core.

-

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the molecule. The absorption maxima (λmax) can provide information about the extent of conjugation and the energy of electronic transitions, which can be correlated with the HOMO-LUMO gap.

Electrochemical Analysis (Cyclic Voltammetry)

Cyclic voltammetry is a powerful electrochemical technique for determining the oxidation and reduction potentials of a molecule. These potentials are directly related to the HOMO and LUMO energy levels, respectively. By measuring the potentials at which isoquinolin-3-amine is oxidized and reduced, one can experimentally estimate its frontier orbital energies.

Experimental Workflow for Cyclic Voltammetry:

-

Sample Preparation: A solution of isoquinolin-3-amine is prepared in a suitable solvent containing a supporting electrolyte.

-

Electrochemical Cell Setup: A three-electrode system (working, reference, and counter electrodes) is used.

-

Data Acquisition: A potential is swept between two limits, and the resulting current is measured. The resulting plot of current versus potential is called a cyclic voltammogram.

-

Data Analysis: The oxidation and reduction peak potentials are determined from the voltammogram and used to calculate the HOMO and LUMO energies.

Visualizations

Molecular Structure of Isoquinolin-3-amine

Caption: Ball-and-stick model of isoquinolin-3-amine.

Computational Analysis Workflow

Caption: General workflow for the computational analysis of electronic properties.

Frontier Molecular Orbitals (Conceptual)

Caption: Simplified energy level diagram of HOMO and LUMO.

Conclusion

The electronic properties and charge distribution of isoquinolin-3-amine are fundamental to its chemical behavior and its utility in various scientific domains. This technical guide has provided a framework for understanding these properties through both computational and experimental lenses. While specific, published quantitative data for isoquinolin-3-amine remains to be extensively documented, the methodologies outlined herein offer a clear path for researchers to conduct such investigations. The interplay of the electron-donating amino group and the aromatic isoquinoline system creates a unique electronic profile that can be harnessed for the development of novel molecules with tailored functions. Further computational studies and experimental validations are encouraged to build a more comprehensive understanding of this important molecule.

References

Solubility Profile of Isoquinolin-3-amine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of isoquinolin-3-amine in organic solvents. Due to a notable absence of specific quantitative solubility data in publicly available literature for isoquinolin-3-amine, this document focuses on presenting available qualitative information, comparative data from its isomers, and detailed experimental protocols for solubility determination. This approach offers valuable insights for researchers working with this compound in various applications, including drug discovery and chemical synthesis.

Introduction to Isoquinolin-3-amine

Isoquinolin-3-amine is a heterocyclic amine with a molecular formula of C₉H₈N₂. Its structure, featuring a fused benzene and pyridine ring with an amino group at the 3-position, imparts specific physicochemical properties that influence its solubility. Understanding its behavior in different organic solvents is crucial for its application in synthetic chemistry, formulation development, and pharmacological studies.

Solubility Data of Isoquinolin-3-amine and its Isomers

Qualitative Solubility of Isoquinolin-3-amine

| Solvent | Observation | Source Context |

| Acetonitrile | Soluble | Used as a solvent for photophysical studies of isoquinolin-3-amine. |

| Methanol-Water (50%) | Soluble | Employed as a solvent system for pKa determination. |

| 1,4-Dioxane | Soluble | Mentioned as a solvent for reactions involving isoquinolin-3-amine derivatives in a patent. |

Comparative Quantitative Solubility of Aminoisoquinoline Isomers

To provide a quantitative perspective, the following table summarizes the available solubility data for two positional isomers of isoquinolin-3-amine: 1-aminoisoquinoline and 5-aminoisoquinoline. While not direct data for the target compound, this information can serve as a useful proxy for estimating its solubility behavior due to the structural similarities.

| Compound | Solvent | Temperature (°C) | Solubility |

| 1-Aminoisoquinoline | Methanol-d4 | Not Specified | Implied Soluble for NMR studies |

| 1-Aminoisoquinoline | Ethanol-d6 | Not Specified | Implied Soluble for NMR studies |

| 1-Aminoisoquinoline | Dimethyl sulfoxide-d6 | Not Specified | Implied Soluble for NMR studies |

| 5-Aminoisoquinoline | Water (pH 7.4) | Not Specified | 1.4 µg/mL[1] |

| 5-Aminoisoquinoline | Chloroform | Not Specified | Soluble |

| 5-Aminoisoquinoline | Ethyl Acetate | Not Specified | Soluble |

| 5-Aminoisoquinoline | Methanol | Not Specified | Soluble |

Note: The solubility of 1-aminoisoquinoline is inferred from its use as a solute in NMR studies. The solubility of 5-aminoisoquinoline in organic solvents is stated qualitatively.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental in chemical and pharmaceutical research. The following are detailed methodologies for key experiments to ascertain the solubility profile of a compound like isoquinolin-3-amine.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Protocol:

-

Preparation of Supersaturated Solution: Add an excess amount of isoquinolin-3-amine to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A constant temperature water bath or shaker is recommended.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant. Filtration through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PTFE) is crucial to remove any suspended solid particles.

-

Quantification: Analyze the concentration of isoquinolin-3-amine in the filtrate using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique.

-

HPLC Method:

-

Mobile Phase: A suitable mixture of acetonitrile and water with a buffer (e.g., phosphate or acetate buffer) to control pH.

-

Column: A C18 reverse-phase column is typically used.

-

Detection: UV detection at a wavelength where isoquinolin-3-amine has maximum absorbance.

-

Calibration: Prepare a series of standard solutions of known concentrations of isoquinolin-3-amine in the same solvent to create a calibration curve.

-

-

-

Calculation: Determine the solubility from the concentration of the analyte in the saturated solution, typically expressed in mg/mL or mol/L.

Kinetic Solubility Determination

Kinetic solubility provides a measure of how much of a compound, initially dissolved in a high-solubility solvent (like DMSO), remains in solution when diluted into an aqueous or organic medium. This is often used in high-throughput screening.

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of isoquinolin-3-amine in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

Dilution: Add a small volume of the DMSO stock solution to the target organic solvent. The final concentration of DMSO is typically kept low (e.g., <1%) to minimize its co-solvent effect.

-

Incubation: Allow the solution to stand for a defined period (e.g., 1-2 hours) at a specific temperature.

-

Precipitation Detection: Measure the amount of compound that has precipitated. This can be done by:

-

Nephelometry: Measures the turbidity of the solution caused by precipitated particles.

-

Filtration and HPLC: Filter the solution and quantify the concentration of the dissolved compound in the filtrate using HPLC as described above.

-

-

Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.

Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like isoquinolin-3-amine.

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

While direct quantitative solubility data for isoquinolin-3-amine in organic solvents is currently scarce, this guide provides a framework for researchers by presenting available qualitative information, comparative data from its isomers, and robust experimental protocols. The provided methodologies for equilibrium and kinetic solubility determination offer a clear path for laboratories to generate the specific data required for their research and development needs. The structural similarities to its isomers suggest that isoquinolin-3-amine likely exhibits moderate solubility in polar aprotic and protic organic solvents. However, empirical determination is strongly recommended for any application where precise solubility is a critical parameter.

References

An In-depth Technical Guide to the pKa and Basicity of Isoquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the acidity and basicity of isoquinolin-3-amine, a key heterocyclic compound. Understanding the ionization constant (pKa) is critical for predicting the behavior of this molecule in various biochemical and pharmaceutical contexts, including drug design and development, where it can influence properties such as solubility, membrane permeability, and receptor-ligand interactions.

Quantitative Basicity Data for Isoquinolin-3-amine

The basicity of isoquinolin-3-amine is defined by the pKa of its conjugate acid. The reported pKa value, along with data for related isomers for comparative analysis, is presented below.

| Compound | CAS Number | pKa (at 20°C) | Measurement Conditions |

| Isoquinolin-3-amine | 25475-67-6 | 5.05 | Spectrophotometry in aqueous solution |

| 1-Aminoisoquinoline | 1532-84-9 | 7.62 | Spectrophotometry in aqueous solution |

| Isoquinoline | 119-65-3 | 5.40 | Potentiometry in aqueous solution |

Note on Basicity: The pKa value refers to the equilibrium constant for the dissociation of the protonated form (the conjugate acid) of the amine. A higher pKa indicates a stronger base. As shown in the table, isoquinolin-3-amine is a significantly weaker base than 1-aminoisoquinoline. This is attributed to the resonance stabilization of the protonated form of 1-aminoisoquinoline, which is not as pronounced in the 3-amino isomer.

Experimental Protocols for pKa Determination

The determination of the pKa of isoquinolin-3-amine can be accurately achieved through several established methods. Due to the compound's limited solubility in water, methods employing mixed solvents are often utilized. Below are detailed methodologies for the most common and appropriate techniques.

Spectrophotometric Method

This is a widely used method for determining the pKa of heterocyclic compounds and is particularly suitable for substances with low aqueous solubility. The protocol is based on the work of Adrien Albert and E.P. Serjeant.

Principle: The UV-Vis absorption spectrum of an ionizable compound changes as a function of pH. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be calculated.

Instrumentation and Reagents:

-

UV-Vis Spectrophotometer

-

Calibrated pH meter

-

Constant temperature water bath or Peltier-controlled cuvette holder

-

Quartz cuvettes

-

Isoquinolin-3-amine

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Methanol (spectroscopic grade)

-

Buffer solutions (e.g., citrate, phosphate, borate) covering a pH range of approximately 4 to 6.

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of isoquinolin-3-amine in methanol to ensure complete dissolution.

-

Determination of Analytical Wavelength (λ):

-

Prepare two solutions from the stock solution in a 50% aqueous methanol (v/v) mixture.

-

Adjust the pH of one solution to a highly acidic value (e.g., pH 1) with 0.1 M HCl to ensure the compound is fully protonated.

-

Adjust the pH of the second solution to a neutral or slightly basic value (e.g., pH 7) with 0.1 M NaOH to have the neutral form.

-

Scan the UV-Vis spectrum of both solutions to identify a wavelength with the largest difference in absorbance between the protonated and neutral forms. This will be the analytical wavelength.

-

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically in 0.5 pH unit increments, spanning the expected pKa (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0). The ionic strength of these buffers should be kept constant.

-

Measurement:

-

For each buffer solution, add a precise aliquot of the isoquinolin-3-amine stock solution to achieve a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.3-1.5). The final solvent composition should be consistent (e.g., 50% aqueous methanol).

-

Measure the absorbance of each solution at the predetermined analytical wavelength and at a constant temperature (e.g., 20°C).

-

-

Data Analysis: The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - AB) / (AA - A)] Where:

-

A is the absorbance of the sample at a given pH.

-

AA is the absorbance of the fully protonated form (in acidic solution).

-

AB is the absorbance of the neutral form (in basic solution).

-

Potentiometric Titration

This classic method involves the direct titration of the compound with a strong acid or base and monitoring the pH change.

Principle: A solution of the amine is titrated with a standardized acid. The pH of the solution is measured after each addition of titrant, and the resulting titration curve allows for the determination of the half-equivalence point, where pH equals the pKa.

Instrumentation and Reagents:

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or a burette

-

Magnetic stirrer and stir bar

-

Isoquinolin-3-amine

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) to maintain constant ionic strength

-

Deionized water (degassed to remove CO2)

Procedure:

-

Sample Preparation: Accurately weigh a sample of isoquinolin-3-amine and dissolve it in a known volume of deionized water. If solubility is an issue, a co-solvent like methanol or DMSO can be used, though this will yield an apparent pKa (pKa*). Add KCl to maintain a constant ionic strength (e.g., 0.15 M).

-

Titration:

-

Immerse the pH electrode in the stirred solution.

-

Add the standardized HCl titrant in small, precise increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to obtain a titration curve.

-

Determine the equivalence point from the inflection point of the curve (often found by taking the first or second derivative of the curve).

-

The pKa is the pH at the half-equivalence point (the point where half of the volume of titrant needed to reach the equivalence point has been added).

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Spectrophotometric pKa Determination.

quantum chemical calculations for isoquinolin-3-amine

An In-depth Technical Guide to Quantum Chemical Calculations for Isoquinolin-3-amine

Abstract: Isoquinolin-3-amine, a significant heterocyclic aromatic amine, and its derivatives are of substantial interest in medicinal chemistry and materials science due to their diverse biological activities and fluorescent properties.[1] This technical guide provides a comprehensive overview of the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the structural, electronic, and vibrational properties of isoquinolin-3-amine. This document is intended for researchers, scientists, and drug development professionals engaged in computational chemistry and molecular modeling. It outlines detailed computational methodologies, presents key data in a structured format, and visualizes complex workflows and concepts to facilitate a deeper understanding of the molecule's behavior at a quantum level.

Introduction

Isoquinoline and its derivatives represent a critical class of heterocyclic compounds found in numerous natural alkaloids and synthetic molecules with a wide array of biological functions, including antihypertensive, anti-inflammatory, and antitumor activities.[2][3][4] Isoquinolin-3-amine (C₉H₈N₂), a structural isomer of 1-aminoisoquinoline, serves as a vital scaffold in the development of novel therapeutic agents and functional materials.[5][6]

Quantum chemical calculations have become an indispensable tool in modern chemistry, offering profound insights into molecular properties that are often difficult or impossible to obtain through experimental means alone.[7] By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, vibrational frequencies, electronic structures, and reactivity.[8] Density Functional Theory (DFT) is a particularly powerful and widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of pharmaceutical interest.[7][9]

This guide details the theoretical framework and practical application of DFT for the comprehensive analysis of isoquinolin-3-amine. We will explore its optimized molecular structure, vibrational spectroscopy (FT-IR and FT-Raman), frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP), providing a foundational understanding for further research and development.

Computational Methodology and Protocols

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical level and basis set. The protocol outlined below is based on established methods for isoquinoline and similar aromatic systems, ensuring reliable and reproducible results.[1][9]

Software and Theoretical Level

All calculations are typically performed using the Gaussian suite of programs.[7] The molecular properties of isoquinolin-3-amine are investigated using Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is the recommended choice due to its proven success in describing the electronic structure and properties of organic molecules.[1][9]

Basis Set Selection

A split-valence basis set, such as 6-311++G(d,p) , is recommended. This set provides a good balance of flexibility and computational efficiency.

-

6-311G : Describes the core electrons with a single basis function and the valence electrons with three basis functions.

-

++ : Adds diffuse functions on both hydrogen and heavy atoms, which are crucial for accurately describing lone pairs, anions, and non-covalent interactions.

-

(d,p) : Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for greater flexibility in describing the shape of the electron density and accurately modeling bond angles.

Experimental Protocol: Step-by-Step Calculation Workflow

-

Structure Optimization:

-

The initial molecular structure of isoquinolin-3-amine is drawn using molecular visualization software (e.g., GaussView).

-

A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory without any symmetry constraints.

-

The optimization process continues until the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface.

-

-

Vibrational Frequency Analysis:

-

Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

-

The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

The calculated harmonic vibrational frequencies are used to predict the FT-IR and FT-Raman spectra. These frequencies are often scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to better match experimental data.

-

The potential energy distribution (PED) is analyzed to provide unambiguous assignments for each vibrational mode.

-

-

Electronic Property Calculation:

-

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined from the optimized structure.[10]

-

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is calculated to assess the molecule's chemical stability and reactivity.[7][10]

-

The Molecular Electrostatic Potential (MEP) is mapped onto the electron density surface to identify sites susceptible to electrophilic and nucleophilic attack.[11]

-

Results and Discussion

While specific, comprehensive published data for isoquinolin-3-amine is limited, we can infer its properties based on extensive studies of the parent isoquinoline molecule and the known effects of the amine substituent.[1][9]

Molecular Geometry

The geometry optimization yields the most stable conformation of the molecule. The addition of the amino group at the C3 position is expected to cause minor distortions in the planarity of the isoquinoline ring and influence the bond lengths and angles, particularly in its vicinity. The key structural parameters (bond lengths and angles) for the parent isoquinoline molecule, as determined by DFT calculations, are presented below as a reference.

Table 1: Selected Optimized Geometrical Parameters for Isoquinoline (B3LYP/6-31+G(d,p))

| Parameter | Bond | Calculated Value |

| Bond Length (Å) | C1-N2 | 1.313 |

| N2-C3 | 1.365 | |

| C3-C4 | 1.418 | |

| C4-C10 | 1.411 | |

| C5-C10 | 1.423 | |

| C5-C6 | 1.371 | |

| C6-C7 | 1.417 | |

| C7-C8 | 1.372 | |

| C8-C9 | 1.420 | |

| C9-N1 | 1.372 | |

| **Bond Angle (°) ** | C1-N2-C3 | 117.1 |

| N2-C3-C4 | 123.7 | |

| C3-C4-C10 | 119.2 | |

| C4-C10-C9 | 118.0 | |

| N2-C1-C9 | 123.1 |

Note: Data derived from studies on the parent isoquinoline molecule. The numbering is based on the standard isoquinoline ring system.

Vibrational Analysis

The vibrational spectrum provides a fingerprint of the molecule. For isoquinolin-3-amine, the spectrum will be dominated by the vibrations of the isoquinoline core, with additional characteristic modes from the amino (-NH₂) group. As a primary aromatic amine, it is expected to show distinct N-H stretching and bending vibrations.[12][13]

Table 2: Predicted Vibrational Frequencies and Assignments for Isoquinolin-3-amine

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 3400 - 3500 | N-H Asymmetric Stretch | Characteristic of primary amines.[13] |

| 3300 - 3400 | N-H Symmetric Stretch | Characteristic of primary amines.[13] |

| ~3100 | Aromatic C-H Stretch | Stretching of C-H bonds on the benzene and pyridine rings. |

| 1580 - 1650 | N-H Bending (Scissoring) | Deformation of the H-N-H angle.[12] |

| 1550 - 1620 | C=C Aromatic Stretch | Stretching vibrations within the aromatic rings.[1] |

| 1450 - 1600 | C=N Ring Stretch | Stretching of the C=N bond within the pyridine part of the ring.[1] |

| 1250 - 1335 | Aromatic C-N Stretch | Stretching of the bond between the amino group and the ring.[13] |

| 665 - 910 | N-H Wagging | Out-of-plane bending of the N-H bonds.[12] |

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions.[10] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between them is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[10]

For the parent isoquinoline molecule, the HOMO-LUMO gap has been calculated to be approximately 3.78 eV.[9] The introduction of the electron-donating amino group (-NH₂) at the C3 position is expected to raise the energy of the HOMO more significantly than the LUMO, thereby decreasing the overall HOMO-LUMO energy gap . This would suggest that isoquinolin-3-amine is more reactive and more easily polarized than isoquinoline.

Table 3: Frontier Molecular Orbital Energies for Isoquinoline (Reference)

| Parameter | Energy (eV) |

| EHOMO | -5.581 |

| ELUMO | -1.801 |

| Energy Gap (ΔE) | 3.78 |

Note: Data for isoquinoline calculated at the B3LYP/6-31+G(d,p) level.[9]

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting reactivity sites. For isoquinolin-3-amine, the MEP analysis is expected to show:

-

Negative Potential (Red/Yellow): Regions of high electron density, susceptible to electrophilic attack. These are anticipated around the nitrogen atom of the isoquinoline ring (N2) and the nitrogen atom of the amino group due to their lone pairs of electrons.

-

Positive Potential (Blue): Regions of low electron density, susceptible to nucleophilic attack. These are expected around the hydrogen atoms of the amino group and the hydrogen atoms attached to the aromatic ring.

Visualizations

To clarify the relationships between computational steps and theoretical concepts, the following diagrams are provided.

Caption: A flowchart of the typical workflow for performing quantum chemical calculations.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Development of 3-aryl-1-isoquinolinamines as potent antitumor agents based on CoMFA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoquinolin-3-Amine | C9H8N2 | CID 311869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Isoquinolin-3-Amine | C9H8N2 | CID 311869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scirp.org [scirp.org]

- 8. gate2026.iitg.ac.in [gate2026.iitg.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. irjweb.com [irjweb.com]

- 12. researchgate.net [researchgate.net]

- 13. orgchemboulder.com [orgchemboulder.com]

Methodological & Application

Synthesis Protocols for Isoquinolin-3-amine Derivatives: Application Notes for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of isoquinolin-3-amine derivatives, a class of compounds with significant potential in medicinal chemistry. The isoquinoline scaffold is a key pharmacophore found in numerous biologically active molecules, and the introduction of an amino group at the 3-position can confer a range of pharmacological activities, including potent anticancer and kinase inhibitory effects.

Introduction

Isoquinolin-3-amine derivatives are heterocyclic compounds that have garnered considerable interest in drug discovery due to their diverse biological activities. These compounds have been identified as promising candidates for the development of novel therapeutics, particularly in the field of oncology. Their mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and Aurora kinase pathways. This document outlines two distinct and effective protocols for the synthesis of isoquinolin-3-amine derivatives and provides insights into their biological evaluation.

Data Presentation

The following tables summarize the quantitative data for the two primary synthesis protocols described in this document, allowing for a clear comparison of their key parameters.

Table 1: Synthesis of 3-(Hetaryl/aryl)amino-isoquinolin-1(2H)-ones from 2-(Cyanomethyl)benzoic Acid

| Parameter | Value |

| Starting Material | 2-(Cyanomethyl)benzoic acid |

| Key Reagents | Various primary amines (hetaryl/aryl) |

| Reaction Type | Condensation/Cyclization |

| Reported Yields | Moderate to good (specific yields vary with amine) |

| Key Application | Synthesis of potent anticancer agents |

Table 2: Thorpe-Ziegler Synthesis of 3-Aminoisoquinolines

| Parameter | Value |

| Starting Material | o-Cyanobenzyl cyanide |

| Key Reagents | Strong base (e.g., sodium methoxide) |

| Reaction Type | Intramolecular cyclization |

| Reported Yields | Varies depending on reaction conditions |

| Key Application | Access to the core 3-aminoisoquinoline scaffold |

Experimental Protocols

Protocol 1: Synthesis of 3-(Hetaryl/aryl)amino-isoquinolin-1(2H)-ones

This protocol is adapted from a convenient method for the synthesis of 3-aminoisoquinolin-1(2H)-one derivatives, which have shown significant anticancer activity.[1]

Materials:

-

2-(Cyanomethyl)benzoic acid

-

Appropriate hetaryl or aryl amine

-

High-boiling point solvent (e.g., diphenyl ether)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(cyanomethyl)benzoic acid (1 equivalent) and the desired primary amine (1.1 equivalents).

-

Add a high-boiling point solvent to the mixture.

-

Heat the reaction mixture to reflux under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will often precipitate out of the solution upon cooling. Collect the solid by filtration.